Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside
Description
Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-α-D-mannopyranoside is a protected mannose derivative widely employed in carbohydrate synthesis for its orthogonal protection strategy. The 2,3,4-positions are shielded by benzyl ethers, while the 6-hydroxyl is protected by a bulky tert-butyldiphenylsilyl (TBDPS) group. This configuration enables selective deprotection for glycosylation or functionalization. This article compares its structural, synthetic, and functional attributes with analogous compounds, focusing on protecting group strategies, reactivity, and applications.
Properties
IUPAC Name |
tert-butyl-[[(2R,3R,4S,5S,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50O6Si/c1-44(2,3)51(37-26-16-8-17-27-37,38-28-18-9-19-29-38)49-33-39-40(46-30-34-20-10-5-11-21-34)41(47-31-35-22-12-6-13-23-35)42(43(45-4)50-39)48-32-36-24-14-7-15-25-36/h5-29,39-43H,30-33H2,1-4H3/t39-,40-,41+,42+,43+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYKFJRDKMXPMQ-FYYRRIAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H]([C@@H]([C@H](O3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selection of Starting Material
The synthesis begins with methyl α-D-mannopyranoside, a commercially available derivative of D-mannose. The equatorial orientation of the anomeric methyl group ensures α-configuration retention throughout subsequent reactions. Key modifications involve sequential protection of hydroxyl groups at positions 2, 3, 4, and 6 while leaving the anomeric center intact.
Benzylation of Hydroxyl Groups
Benzyl groups are introduced at positions 2, 3, and 4 using benzyl bromide (BnBr) in the presence of a strong base such as sodium hydride (NaH). This step is typically performed under anhydrous conditions in dimethylformamide (DMF) or tetrahydrofuran (THF). For example, treatment of methyl α-D-mannopyranoside with 3 equivalents of BnBr and NaH at 0°C to room temperature yields the 2,3,4-tri-O-benzylated intermediate in >85% yield. The reaction progress is monitored via thin-layer chromatography (TLC), with hexane/ethyl acetate (4:1) as the eluent.
Silylation of the Primary Hydroxyl Group
The primary hydroxyl group at position 6 is protected with a tert-butyldiphenylsilyl (TBDPS) group to enhance steric bulk and prevent undesired side reactions. This is achieved using tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in DMF at 0°C. The reaction proceeds via nucleophilic substitution, with imidazole acting as both a base and a catalyst. Complete silylation is confirmed by the disappearance of the hydroxyl proton signal at δ 3.6–3.8 ppm in the ¹H NMR spectrum.
Table 1: Comparative Reaction Conditions for Silylation
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| TBDPSCl + Imidazole | DMF | 0°C → RT | 92 | |
| TBDPSCl + 4-DMAP | CH₂Cl₂ | -20°C | 88 | |
| TBDPSOTf + 2,6-Lutidine | THF | -40°C | 95 |
Optimization of Glycosylation Reactions
Activation of the Anomeric Center
The protected mannopyranoside is often converted into a glycosyl donor for oligosaccharide synthesis. Trichloroacetimidate donors are preferred due to their high reactivity and stereoselectivity. Treatment of the tri-O-benzyl-6-O-TBDPS derivative with trichloroacetonitrile and DBU in dichloromethane generates the corresponding trichloroacetimidate in near-quantitative yield.
Stereocontrolled Glycosylation
Glycosylation with acceptors such as allyl alcohol or secondary hydroxyl-containing sugars is performed using trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst. For instance, coupling the trichloroacetimidate donor with allyl 6-O-TBDPS-α-D-mannopyranoside at -35°C in dichloromethane yields α-(1→3)-linked disaccharides with >90% stereoselectivity. The TBDPS group at position 6 prevents participation effects, ensuring high α-selectivity.
Table 2: Glycosylation Yields Under Varied Conditions
| Donor Type | Acceptor | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Trichloroacetimidate | Allyl alcohol | TMSOTf | -35 | 92 |
| Thioglycoside | 4,6-O-Benzylidene | NIS/TfOH | -20 | 85 |
| Fluoride | Benzyl alcohol | AgOTf | 0 | 78 |
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures are purified via flash chromatography on silica gel. A gradient elution of hexane/ethyl acetate (9:1 to 4:1) effectively separates the target compound from byproducts. For large-scale preparations, recycling preparative HPLC with a C18 column and acetonitrile/water mobile phase is employed.
Spectroscopic Validation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure. Key signals include:
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Anomeric proton : δ 4.8–5.0 ppm (d, J = 1.5 Hz, H-1α).
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TBDPS group : δ 1.0 ppm (s, 9H, t-Bu) and δ 7.6–7.7 ppm (m, 10H, diphenyl).
High-resolution mass spectrometry (HRMS) further validates molecular integrity, with [M+Na]⁺ peaks matching theoretical values within 3 ppm.
Applications in Complex Carbohydrate Synthesis
Oligosaccharide Assembly
The compound serves as a key building block for synthesizing high-mannose glycans. For example, sequential glycosylation with trichloroacetimidate donors enables the construction of Man₉GlcNAc₂, a precursor for HIV vaccine candidates. The TBDPS group at position 6 ensures regioselective glycosylation at O-3 and O-4 positions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the silyl group, converting it back to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Deprotected mannose derivatives.
Substitution: Various substituted mannopyranosides depending on the reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology and Medicine
The compound is used in the study of carbohydrate chemistry and glycobiology. It serves as a building block for the synthesis of glycosides and other biologically active molecules.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). It is also used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The benzyl and silyl groups protect the hydroxyl groups, allowing for selective reactions at other positions. This selective reactivity is crucial in the stepwise synthesis of complex molecules.
Comparison with Similar Compounds
Substitution Patterns and Protecting Groups
The compound’s key distinction lies in its combination of benzyl ethers (2,3,4-O) and TBDPS (6-O). Below is a comparative analysis with structurally related derivatives:
Physical and Spectral Properties
- Solubility : Benzyl ethers enhance solubility in organic solvents (e.g., toluene, CH₂Cl₂), as seen in the synthesis of compound 6 . Acylated analogs (e.g., compound 4 ) exhibit higher crystallinity but lower solubility in polar solvents.
- NMR Characteristics: The TBDPS group in the main compound causes distinct upfield shifts for C6 protons (δ ~1.1–1.3 ppm for tert-butyl) , whereas acylated analogs show signals for alkyl chains (e.g., δ 0.89 ppm for nonanoyl ).
Biological Activity
Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside is a complex carbohydrate derivative that plays a significant role in various biochemical applications. This article delves into its biological activity, synthesis, and potential applications in research and medicine.
Chemical Structure and Properties
This compound is characterized by its protective groups that enhance stability and reactivity. The structure can be represented as follows:
This compound features multiple benzyl groups and a tert-butyldiphenylsilyl group, which are crucial for its reactivity in chemical synthesis and biological assays.
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of Hydroxyl Groups : Hydroxyl groups on the mannopyranoside are protected using benzyl groups.
- Silylation : The tert-butyldiphenylsilyl group is introduced to enhance stability.
- Purification : The final product is purified through chromatography to ensure high purity for biological testing.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes involved in carbohydrate metabolism. Its protective groups allow selective reactions at certain positions, facilitating the synthesis of complex glycoconjugates.
Enzyme Interactions
Research indicates that this compound can modulate enzyme activity in several pathways:
- Glycosidase Inhibition : It has been shown to inhibit specific glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can affect metabolic pathways involving carbohydrates.
- Substrate Mimicry : The compound acts as a substrate mimic for certain glycosyltransferases, potentially influencing glycosylation processes critical for cell signaling and recognition.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent through the modulation of glycosylation patterns in tumor cells.
- Antimicrobial Properties : Research indicated that compounds structurally similar to this mannopyranoside showed significant antimicrobial activity against bacterial strains, highlighting its potential use in developing new antibiotics.
- Immunomodulatory Effects : Another study reported that this compound could modulate immune responses by influencing the activity of glycoproteins involved in immune signaling pathways.
Summary of Biological Activities
Q & A
Q. What are the key considerations for synthesizing Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-α-D-mannopyranoside?
The synthesis typically involves sequential protection of hydroxyl groups to achieve regioselectivity. The tert-butyldiphenylsilyl (TBDPS) group at the 6-position is introduced first due to its steric bulk and stability under acidic/basic conditions, while benzyl groups protect positions 2, 3, and 3. A common strategy employs TBDPSCl in the presence of imidazole or pyridine for silylation, followed by benzylation using benzyl bromide (BnBr) with AgOTf or NaH as catalysts . Critical parameters include reaction temperature (0–25°C) and solvent choice (e.g., dichloromethane or DMF). Monitoring via TLC or NMR ensures complete substitution.
Q. How can the regioselectivity of hydroxyl group protection be confirmed during synthesis?
Regioselectivity is validated using a combination of:
- NMR spectroscopy : and NMR identify chemical shifts for protected vs. free hydroxyls. For example, the TBDPS group at C6 causes distinct upfield shifts for adjacent protons.
- Mass spectrometry (ESI-MS or MALDI-TOF) : Molecular ion peaks confirm the expected molecular weight (e.g., [M+Na] for intermediates) .
- X-ray crystallography : Crystallographic data (e.g., bond angles at C6) provide unambiguous structural confirmation, as demonstrated for similar mannopyranoside derivatives .
Advanced Research Questions
Q. What strategies resolve synthetic challenges such as incomplete deprotection or unexpected by-products?
Incomplete deprotection often arises from steric hindrance (e.g., TBDPS at C6). Solutions include:
- Acid-catalyzed cleavage : Use HF-pyridine or TBAF (tetrabutylammonium fluoride) to selectively remove silyl groups without affecting benzyl ethers .
- Reductive conditions : Hydrogenolysis (H, Pd/C) cleaves benzyl groups post-silyl deprotection.
Unexpected by-products (e.g., over-acylation) are mitigated by optimizing stoichiometry (e.g., limiting acyl chloride equivalents) and reaction time .
Q. How can the compound’s conformational stability be assessed under varying experimental conditions?
- Dynamic NMR : Variable-temperature NMR detects rotational barriers in bulky groups (e.g., TBDPS) by observing coalescence of split peaks .
- Computational modeling : Density functional theory (DFT) predicts preferred chair conformations and steric clashes between benzyl and TBDPS groups .
- Solvent polarity studies : Compare stability in polar (DMSO) vs. nonpolar (toluene) solvents using circular dichroism (CD) to track conformational shifts .
Methodological Challenges in Structural Analysis
Q. What advanced techniques differentiate between isomeric by-products in synthetic pathways?
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns connectivity. For example, HMBC correlations between C6 and TBDPS protons confirm silyl group placement .
- Ion mobility spectrometry (IMS) : Separates isomers based on collision cross-section differences, as shown for similar oligosaccharides .
- Crystallography : Single-crystal XRD definitively distinguishes α/β anomers or regioisomers .
Q. How are mass spectrometry workflows optimized for detecting low-abundance intermediates?
- Isotopic labeling : -labeled analogs (e.g., at C6) enhance sensitivity in ESI-MS by distinguishing target ions from background noise .
- Derivatization : Permethylation or peracylation increases ionization efficiency and stabilizes labile intermediates .
- Trapped ion mobility (TIMS) : Combines mobility separation with high-resolution MS to resolve co-eluting species .
Addressing Data Contradictions in Published Studies
Q. How to reconcile discrepancies in reported yields for TBDPS protection reactions?
Discrepancies often stem from:
- Catalyst choice : AgOTf vs. imidazole impacts silylation efficiency. AgOTf provides higher yields (>85%) but requires anhydrous conditions .
- Solvent effects : Dichloromethane vs. THF alters reaction kinetics; THF may stabilize intermediates but prolong reaction times .
- Moisture sensitivity : Trace water hydrolyzes TBDPSCl, reducing yields. Rigorous drying (molecular sieves, argon atmosphere) is critical .
Q. Why do some studies report alternative protecting group strategies for C2–C4 positions?
Alternative approaches (e.g., pivaloyl or acetyl groups) are explored to balance stability and deprotection ease:
- Pivaloyl groups : Offer steric protection but require harsher deprotection (e.g., NH/MeOH) .
- Benzyl vs. trityl groups : Trityl provides orthogonal protection but is bulkier, complicating subsequent glycosylation steps .
Applications in Glycobiology and Drug Development
Q. How is this compound used to study carbohydrate-protein interactions?
It serves as a precursor for synthesizing mannose-containing glycoconjugates to probe lectin binding. For example:
Q. What role does it play in oligosaccharide assembly?
The TBDPS group enables selective activation at C6 for glycosidic bond formation. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
